2-Chloro-3-fluoro-4-sulfanylbenzoic acid
Description
2-Chloro-3-fluoro-4-sulfanylbenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at position 2, a fluorine atom at position 3, and a sulfanyl (-SH) group at position 4 of the aromatic ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research . The sulfanyl group confers nucleophilic reactivity, enabling thiol-ene click chemistry or metal coordination, while the halogen substituents enhance electronic effects and metabolic stability in drug design contexts.
Properties
IUPAC Name |
2-chloro-3-fluoro-4-sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2S/c8-5-3(7(10)11)1-2-4(12)6(5)9/h1-2,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFVXPLRYAPVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823051-16-6 | |
| Record name | 2-chloro-3-fluoro-4-sulfanylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the chlorination of 3-fluoro-4-sulfanylbenzoic acid using thionyl chloride (SOCl2) under reflux conditions . The reaction is carried out in an inert atmosphere to prevent oxidation of the sulfanyl group.
Industrial Production Methods: Industrial production of 2-chloro-3-fluoro-4-sulfanylbenzoic acid may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoro-4-sulfanylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substitution reactions yield various substituted benzoic acid derivatives.
- Oxidation reactions produce sulfonic acid derivatives.
- Reduction reactions result in alcohol derivatives .
Scientific Research Applications
2-Chloro-3-fluoro-4-sulfanylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-3-fluoro-4-sulfanylbenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in halogen bonding, while the sulfanyl group can form thiol bonds with proteins and enzymes. These interactions can modulate the activity of biological pathways and affect cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2-(4-Chloro-3-fluorophenyl)sulfanylbenzoic Acid (CAS 60810-59-5)
- Structure : Differs in substituent placement, with chlorine at position 4, fluorine at position 3, and the sulfanyl group attached to the benzoic acid backbone .
- Applications : Safety data sheets highlight its use in industrial synthesis, though pharmacological applications are unspecified .
4-Chloro-3-sulfamoylbenzoic Acid
- Structure : Features a sulfamoyl (-SO₂NH₂) group at position 3 and chlorine at position 4 .
- Applications : Intermediate in diuretics like Chlorthalidone (e.g., 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid , CAS 35442-36-5) .
- Key Contrast : The sulfamoyl group increases polarity and hydrogen-bonding capacity compared to the sulfanyl group, enhancing renal targeting in diuretics .
2-(3-Chloro-4-fluorobenzenesulfonamido)-3-phenylpropanoic Acid (CAS 1008956-65-7)
- Structure: Contains a sulfonamido (-SO₂NH-) linker and a phenylpropanoic acid chain .
- Key Contrast: The extended propanoic acid chain and sulfonamido group broaden steric bulk, limiting blood-brain barrier penetration compared to simpler benzoic acid derivatives.
Comparative Data Table
Reactivity and Pharmacological Implications
- Sulfanyl vs. Sulfamoyl/Sulfonamido Groups :
- Halogen Effects :
- Chlorine and fluorine improve metabolic stability and lipophilicity. Position 2/3 halogens in the target compound may optimize steric compatibility with enzyme active sites compared to position 4 isomers .
Biological Activity
2-Chloro-3-fluoro-4-sulfanylbenzoic acid (CFSBA) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The data is synthesized from various sources, including research studies, patents, and chemical databases.
Chemical Structure and Properties
CFSBA has the molecular formula and features a benzoic acid core with chlorine and fluorine substituents along with a sulfanyl group. This unique structure may influence its biological activity by altering its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that CFSBA exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and shown to inhibit growth effectively.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that CFSBA could be a candidate for developing new antimicrobial agents, particularly in treating resistant strains.
Anti-inflammatory Activity
CFSBA has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
Case Study:
In a controlled study involving mouse models of inflammation, treatment with CFSBA resulted in a significant reduction of paw edema compared to the control group. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
Anticancer Activity
The anticancer potential of CFSBA has been explored in various cancer cell lines. Research indicates that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
These findings suggest that CFSBA may serve as a lead compound for further development in cancer therapeutics.
The biological activity of CFSBA can be attributed to its ability to interact with specific molecular targets within cells. Its fluorine and chlorine substituents may enhance lipophilicity, allowing better membrane penetration and interaction with cellular pathways involved in inflammation and tumorigenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
